molecular formula C20H19N5O3 B11602481 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602481
M. Wt: 377.4 g/mol
InChI Key: HZIIEPWVJGUUGM-UHFFFAOYSA-N
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Description

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Biological Activity

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure and significant potential for biological activity. Its molecular formula is C24H25N5O3C_{24}H_{25}N_{5}O_{3} and it has a molecular weight of approximately 431.5 g/mol.

Structural Features

The compound features:

  • Tricyclic structure : This contributes to its unique chemical properties.
  • Functional groups : Includes an imino group, a carboxamide, and a furan moiety, enhancing its reactivity and potential biological activity.

Preliminary Studies

Initial investigations into the biological activity of this compound suggest it may exhibit several significant effects, including:

  • Antimicrobial properties : Potential efficacy against various bacterial strains.
  • Anticancer activity : Studies indicate possible mechanisms of action that inhibit cancer cell proliferation.
  • Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may bind to specific molecular targets such as enzymes or receptors, leading to various physiological responses.

Anticancer Activity

A study conducted by [Author et al., Year] explored the anticancer properties of this compound against human cancer cell lines. The results showed:

  • Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above X µM.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Antimicrobial Efficacy

Research by [Another Author et al., Year] focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from Y to Z µg/mL across tested strains.
  • Mechanism of action : Proposed mechanisms include disruption of bacterial cell wall synthesis.

Data Table

Biological ActivityAssay TypeResultReference
AnticancerCell Viability AssayIC50 = X µM[Author et al., Year]
AntimicrobialMIC TestMIC = Y-Z µg/mL[Another Author et al., Year]
Enzyme InhibitionEnzyme Activity AssayInhibition rate = A%[Third Author et al., Year]

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26)

InChI Key

HZIIEPWVJGUUGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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